Bentonite

Catalog No.
S925117
CAS No.
1318-93-0
M.F
Al2H2O12Si4
M. Wt
360.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bentonite

CAS Number

1318-93-0

Product Name

Bentonite

IUPAC Name

dialuminum;tetrakis(dioxosilane);tris(oxygen(2-));hydrate

Molecular Formula

Al2H2O12Si4

Molecular Weight

360.31 g/mol

InChI

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2

InChI Key

GUJOJGAPFQRJSV-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water and common organic solvents
Solubility in water: none

Synonyms

1090B; 1095B; AMS; AMS (mineral); Alabama Blue Clay; Albagen 4439; Amcol A;Amcol B; Amcol L; Amcol V; Aquaset; Arcillite; BP 188; BP 188 (mineral); BP Colloidal Clay; BPS 2003; BPW 009 ;BPW 009-10 ;BPW 009-3; BPW 015-10; Bedelix; Ben-A-Gel; Ben-A-Ge

Canonical SMILES

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]

The exact mass of the compound Montmorillonite is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Absorbent; Bulking; Emulsion stabilizing; Stabilizing; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Bentonite (CAS 1318-93-0) is a naturally occurring, highly colloidal smectite clay primarily composed of montmorillonite [1]. Characterized by its layered structural framework and high cation exchange capacity (CEC), bentonite is highly valued in industrial procurement for its exceptional thixotropic rheology, water absorption, and swelling capabilities[1]. Unlike rigid-framework aluminosilicates, bentonite's expandable interlayer spacing allows it to accommodate large volumes of water and organic molecules, making it a critical functional material in drilling fluids, foundry binders, geosynthetic clay liners, and large-molecule adsorption processes [2]. Procurement decisions typically hinge on identifying the correct cationic form (e.g., sodium vs. calcium bentonite) to match specific application requirements for viscosity, yield point, and volumetric expansion[2].

Generic substitution of bentonite with other industrial clays, such as kaolin, or porous framework materials like zeolites, routinely fails due to fundamental differences in hydration mechanics and rheological behavior [1]. Kaolin, a non-swelling 1:1 phyllosilicate, lacks the expandable interlayer space of bentonite, meaning it cannot provide comparable thixotropy or yield stress at low solid loadings, forcing formulators to use impractically high concentrations to achieve basic suspension stability [1]. Similarly, while zeolites offer high cation exchange capacities, their rigid, microporous structures restrict the diffusion and binding of large organic molecules, limiting their utility in heavy dye or complex oil purification compared to bentonite's flexible, high-capacity surface [2]. Furthermore, within the bentonite class itself, substituting sodium bentonite with calcium bentonite drastically reduces free swelling volume and water adsorption capacity, leading to catastrophic failure in impermeability applications like geosynthetic clay liners [3].

Rheological Efficiency and Yield Stress at Low Concentrations

Bentonite demonstrates superior rheological efficiency compared to non-swelling clays like kaolin. Due to its ability to form a highly thixotropic 'house of cards' structural network in aqueous suspension, bentonite generates a high yield stress gel at solid concentrations below 5 wt% [1]. In contrast, kaolin requires a solid loading of greater than 25 wt% to exhibit comparable shear-thinning behavior and yield stress [1]. This massive disparity in required dosage makes bentonite significantly more cost-effective and process-compatible for applications requiring stable suspensions without excessive solids accumulation.

Evidence DimensionSolid concentration required for high yield stress gelation
Target Compound Data< 5 wt% (Bentonite)
Comparator Or Baseline> 25 wt% (Kaolin)
Quantified Difference> 5x reduction in required solid loading for comparable rheology
ConditionsAqueous slurry, low shear rates

Allows formulators to achieve critical thixotropy and suspension stability in drilling muds and coatings while minimizing raw material consumption and solid-phase interference.

Volumetric Expansion and Water Adsorption Capacity

The procurement of bentonite often requires distinguishing between its sodium and calcium forms, as they exhibit vastly different hydration behaviors. Activated sodium bentonite achieves a water adsorption capacity of 400% to 700% and a free swelling volume exceeding 25 ml/2g [1]. Calcium bentonite, restricted by the higher hydration energy and stronger hydrogen bonding of the Ca2+ ion, only achieves 100% to 300% water adsorption and a free swelling volume of approximately 10 ml/2g [1]. This quantitative difference dictates the material's ability to self-heal and form impermeable barriers.

Evidence DimensionFree swelling volume and water adsorption
Target Compound Data> 25 ml/2g volume; 400-700% adsorption (Sodium Bentonite)
Comparator Or Baseline~10 ml/2g volume; 100-300% adsorption (Calcium Bentonite)
Quantified Difference2.5x greater swelling volume and >2x higher water adsorption capacity for the sodium form
ConditionsFree swelling in aqueous media

Critical for selecting the correct bentonite grade for geosynthetic clay liners (GCLs) and sealants, where maximum volumetric expansion is mandatory to ensure environmental containment.

Large-Molecule Adsorption Capacity

While zeolites are often benchmarked against bentonite for cation exchange applications, bentonite vastly outperforms rigid zeolites in the adsorption of large organic molecules. In comparative studies using methylene blue as a model large cationic dye, bentonite achieved a maximum removal capacity of 181 mg/g [1]. Under identical conditions, HY zeolites exhibited lower maximum capacities (e.g., 93 mg/g at lower concentrations, plateauing earlier) because their rigid microporous framework restricts the internal diffusion of bulky molecules [1]. Bentonite's expandable interlayer spacing provides accessible active sites for large-scale organic adsorption.

Evidence DimensionMaximum adsorption capacity for methylene blue
Target Compound Data181 mg/g (Bentonite)
Comparator Or Baseline~93 mg/g (HY Zeolite at lower threshold)
Quantified Difference~1.9x higher maximum adsorption capacity for bulky organic dyes
ConditionsAqueous solution, batch process adsorption

Justifies the procurement of bentonite over synthetic zeolites for industrial wastewater decolorization and the purification of complex oils containing large organic impurities.

Rheology Modification in Water-Based Drilling Fluids

Driven by its ability to form high-yield-stress gels at concentrations below 5 wt%, bentonite is the premier viscosifier for drilling muds [1]. It provides necessary thixotropy to suspend drill cuttings when fluid circulation stops, outperforming kaolin which would require unmanageably high solid loadings [1].

Geosynthetic Clay Liners (GCLs) for Environmental Containment

Utilizing the massive 400-700% water adsorption and >25 ml/2g free swelling volume of sodium bentonite, this compound is utilized as the active sealing core in GCLs[2]. Its superior expansion compared to calcium bentonite ensures self-healing of punctures and maintains ultra-low permeability in landfill and reservoir liners [2].

Industrial Wastewater Decolorization and Dye Removal

Leveraging its high maximum adsorption capacity (181 mg/g for methylene blue), bentonite is highly effective for treating textile effluents[3]. Its expandable interlayer spacing accommodates large organic dye molecules much more efficiently than rigid zeolites, making it a cost-effective bulk adsorbent [3].

Physical Description

NKRA; Dry Powder, Pellets or Large Crystals; Dry Powder; Other Solid; Dry Powder, Other Solid
A clay (aluminum silicate) that varies in color from yellow-white to almost black; As a powder, it is cream colored to pale brown. It forms gels when water is added. [Merck Index]
Off-white powder; [Acros Organics MSDS]
GREY TO WHITE POWDER OR LUMPS.

Color/Form

A clay containing appreciable amounts of the clay mineral montmorillonite; light yellow or green, cream, pink, gray to black solid
The color in the massive condition varies from yellowish-white to almost black. The powder is cream colored to pale brown.
Light to cream-colored impalpable powder
The Clay Spur benonite usually ranges from 0.5 to 2 meters thick ... generally light yellowish green on the outcrop, becoming bluish green away from the outcrop.
For more Color/Form (Complete) data for BENTONITE (8 total), please visit the HSDB record page.
Powde

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

359.825408 Da

Monoisotopic Mass

359.825408 Da

Heavy Atom Count

18

Taste

Tasteless

Density

Relative density (water = 1): 2.5

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions. - Aluminum oxide, silicon oxides

Melting Point

>1200Â °C

UNII

A585MN1H2L
A3N5ZCN45C

Therapeutic Uses

Ther (VET): The efficacy of locally produced bentonite was evaluated with respect to ameliorating the adverse effects of aflatoxins (AF) in piglets fed AF contaminated diets. Forty eight piglets were randomly assigned to one of four treatments: 1) 0 g of bentonite and 0 ug AF/kg feed (control); 2) 4 g of bentonite plus 200 ug AF/kg feed (AF + Bento 4); 3) 5 g of bentonite plus 200 ug AF/kg feed (AF + Bento 5) and 4) 0 g of bentonite plus 200 ug AF/kg feed (AFA). Piglets in the AFA treatment had lower overall average daily weight gain (ADG), feed conversion efficiency, albumin (ALB) and total protein (TP) compared to the control diet, while mean serum leukocyte and enzyme activities (glutamic-oxalacetic transaminase (GOT), glutamic-pyruvic transaminase (GPT), gamma glutamyltransferase (GGT), alkaline phosphatase (ALP) and lactic dehydrogenase (LDH)) were significant increased. The inclusion of bentonite at 0.4% or 0.5% in the AF contaminated diet restored the lower performance, feed efficiency and abnormal blood profiles of the piglets given AF and no differences between 0.4 and 0.5% inclusion of bentonite. The findings in the present study provide critically needed confirmation that bentonite has the ability to reduce the adverse effects of AF.
Ther (VET): Bentonite was compared with activated charcoal as therapy for lantana poisoning in calves dosed 5 d previously with leaf material of the common pink-edged red taxon of Lantana camara. Both therapies were given by stomach tube as a single dose at 5 g/kg. Five of 6 calves in each of the groups given bentonite and activated charcoal recovered while 5 of 6 calves in the control group died. Calves given bentonite took 3 d longer on average to recover fully than those given activated charcoal but the effects of the 2 therapies on plasma total bilirubin concentrations were statistically indistinguishable. Bentonite was judged to have promise as a cheap alternative to activated charcoal for therapy of lantana poisoning of cattle.
Immediate administration of an absorbent after ingestion is likely to improve the outcome of a paraquat ingestion. Bentonite (75% suspension) & fuller's earth (30% suspension) in an adult dose of 100 to 150 g each, are thought to be the most effective. /Paraquat and Diquat Herbicides/
Antidotes
EXPL THER The subretinal transplantation of retinal pigment epithelial cells (RPE cells) grown on polymeric supports may have interest in retinal diseases affecting RPE cells. In this study, montmorillonite based polyurethane nanocomposite (PU-NC) was investigated as substrate for human RPE cell growth (ARPE-19 cells). The ARPE-19 cells were seeded on the PU-NC, and cell viability, proliferation and differentiation were investigated. The results indicated that ARPE-19 cells attached, proliferated onto the PU-NC, and expressed occludin. The in vivo ocular biocompatibility of the PU-NC was assessed by using the HET-CAM; and through its implantation under the retina. The direct application of the nanocomposite onto the CAM did not compromise the vascular tissue in the CAM surface, suggesting no ocular irritancy of the PU-NC film. The nanocomposite did not elicit any inflammatory response when implanted into the eye of rats. The PU-NC may have potential application as a substrate for RPE cell transplantation.

Mechanism of Action

The mechanism by which bentonite increases susceptibility is unknown. /Investigators/ however, postulated that enzyme inhibition by bentonite may be a factor, based on their in vitro observation that a low concentration of bentonite can totally suppress the activity of human leukocyte elastase, an enzyme important in the destruction of microorganisms phagocytized by neutrophils.

Impurities

Cheto Arizona bentonite contains a small amount of kaolinite with quartz, micas, and feldspars as common non-clay impurities.
The principle constituent is Montmorillonite. However, other minerals such as illite, kaolinite, and nonargillaceous detrital minerals can be present. Most Bentonites appear relatively pure and other mineral contributions rarely exceed 10%. Cristobalite is often present. Montmorillonite compositions frequently vary either in its lattice structure or in the exchangeable ions present.

Wikipedia

Montmorillonite
Bentonite

Use Classification

EPA Safer Chemical Functional Use Classes -> Defoamers;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes
Cosmetics -> Emulsion stabilizing; Absorbent; Cosmetic colorant; Viscosity controlling; Bulking; Stabilizing

Methods of Manufacturing

Bentonite beneficiation and processing involves relatively simple milling techniques that involve crushing or shredding, drying, and grinding and screening to suitable sizes.
Virtually all bentonite is strip-mined.

General Manufacturing Information

Wholesale and Retail Trade
Electrical Equipment, Appliance, and Component Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Inorganic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Transportation Equipment Manufacturing
Paper Manufacturing
Rubber Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Construction
Oil and Gas Drilling, Extraction, and Support activities
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Explosives Manufacturing
Bentonite: ACTIVE
Bentonite is a rock formed of highly colloidal and plastic clays composed mainly of montmorillonite, a clay mineral of the smectite group, and is produced by in situ devitrification of volcanic ash. In addition to montmorillonite, bentonite may contain feldspar, cristobalite, and crystalline quartz. The special properties of bentonite are an ability to form thixotrophic gels with water, an ability to absorb large quantities of water, and a high cation exchange capacity. The properties of bentonite are derived from the crystal structure of the smectite group, which is an octahedral alumina sheet between two tetrahedral silica sheets. Variations in interstitial water and exchangeable cations in the interlayer space affect the properties of bentonite and thus the commercial uses of the different types of bentonite. By extension, the term bentonite is applied commercially to any clay with similar properties. Fuller's earth is often a bentonite.
Bentonites in which sodium montmorillonites are the major mineral constituent commonly have a high swelling capacity. The largest and highest quality sodium bentonite deposits in the world are located in South Dakota, Wyoming, and Montana. These clays are commonly called Western or Wyoming bentonites.
Bentonites in which calcium montmorillonites are the major mineral constituent commonly have a low swelling capacity. These clays are generally referred to as Southern or subbentonites. Large deposits of these calcium bentonites occur in Texas and Mississippi.
Smectite is the name for a group of sodium, calcium, magnesium, iron, lithium aluminum silicates, which include the individual minerals sodium montmorillonite, calcium montmorillonite, nontronite, saponite, and hectorite. The rock in which these smectite minerals are usually dominant is bentonite. The name bentonite was first suggested in 1898 ... and is the term commonly used to describe the industrial mineral. The term bentonite was defined /and/ ... restricted it to a clay material altered from a glassy igneous material, usually a tuff or volcanic ash. /It has been/ suggested that bentonite /is/ any clay composed dominantly of a smectite clay mineral and whose physical properties are dictated by this clay mineral. ...There are many clays designated as bentonite that did not originate by the alteration of volcanic ash or tuff. Therefore, the term bentonite usually does not include the mode of origin.
For more General Manufacturing Information (Complete) data for BENTONITE (17 total), please visit the HSDB record page.
The term montmorillonite ... is used both for a group of related clay minerals and for a specific member of that group. For the former use, smectite is more appropriate (a group of clay minerals that includes montmorillonite, saponite, sauconite, beidellite, nontronite, etc.)
Members of the smectite group include the dioctahedral minerals montmorillonite, beidellite, and nontronite, and the trioctahedral minerals hectorite (Li-rich), saponite (Mg-rich), and sauconite (Zn-rich). The basic structural unit is a layer consisting of two inward-pointing tetrahedral sheets with a central alumina octahedral sheet. The layers are continuous in the a and b directions, but the bonds between layers are weak and have excellent cleavage, allowing water and other molecules to enter between the layers causing expansion in the c direction.
Plate-like montmorillonite is the most common nanoclay used in materials applications. Montmorillonite consists of ~ 1 nm thick aluminosilicate layers surface-substituted with metal cations and stacked in ~ 10 um-sized multilayer stacks. Depending on surface modification of the clay layers, montmorillonite can be dispersed in a polymer matrix to form polymer-clay nanocomposite. Within the nanocomposite individual nm-thick clay layers become fully separated to form plate-like nanoparticles with very high (nm x um) aspect ratio.
A clay forming the principal constituent of bentonite and fuller's earth.
For more General Manufacturing Information (Complete) data for Montmorillonite (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

There is no single or simple procedure for the positive identification of montmorillonite-group or other aluminosilicates or for their quantification in dust and other samples. The application of several methods may be necessary for even approximate identification and rough quantification. These methods include X-ray diffraction, electron microscopy, energy-dispersive X-ray analysis, differential thermal analysis, and infrared spectroscopy. In the past, chemical methods based on differences in resistance of various clay minerals to chemical attack, the so-called "rational methods of analysis," were used.
Montmorillonite can be distinguished from beidellite, nontronite, and saponite by its irreversible collapse of the structure after Li /lithium/ saturation and heat treatment. Li migration to the octahedral charge converts montmorillonite to a non-expandable structure upon treatment with water, glycol, or ethylene glycol. The procedure is known as the Greene-Kelly test.

Clinical Laboratory Methods

Energy-dispersive X-ray analysis (EDXA) - also referred to as energy-dispersive X-ray microanalysis, X-ray microanalysis, electron microscopic microanalysis, and energy-dispersive X-ray spectrometry - and electron diffraction may permit the rapid identification of individual clay mineral particles and have been applied particularly to the identification of inhaled particles sampled via bronchoalveolar lavage or from lung specimens. EDXA requires a scanning or transmission electron microscope equipped with an energy-dispersive X-ray spectrometer and appropriate mathematical tools for analysing the resulting spectra. EDXA identifies and quantifies elements above atomic number 8. Since the basic classification of clay minerals is based on structural formula and the atomic composition is similar for many different clay minerals, EDXA cannot provide secure identification except by comparison with standards previously identified by other means. Application of EDXA without appropriate standards is likely to generate significant errors. In practice, EDXA is ordinarily combined with conventional transmission electron microscopy to first visualize a particle. Probe size is then adjusted downward so that only the selected particle is analysed. The best results are obtained by operating the microanalysis in scanning transmission mode. /Clay mineral particles/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.
Bentonite should be stored in an airtight contaner in a cool, dry place.
Bentonite is hygroscopic, and sorption of atmospheric water should be avoided.

Interactions

Numerous studies have established that aflatoxin is a potent developmental toxin in animals. Previous research has demonstrated that a phyllosilicate clay, hydrated sodium calcium aluminosilicate (HSCAS or Novasil), tightly binds and immobilizes aflatoxins in the gastrointestinal tract of animals and markedly reduces the bioavailability and toxicity of aflatoxin. Our objective in this study was to utilize the pregnant rat as an in vivo model to compare the potential of hydrated sodium calcium aluminosilicate and bentonite to prevent the developmental toxicity of aflatoxin. Aluminosilicates (HSCAS) and bentonite were added to the diet at a level of 0.5% (w/w) and fed to the pregnant rat throughout pregnancy (ie days 0-20). Test animals were fed an aflatoxin-contaminated diet (2.5 mg kg(-1) diet) with or without sorbents during gestation days 6-15. Evaluations of toxicity were performed on day 20. These included maternal (mortality, body weights, feed intake and litter weights), developmental (embryonic resorptions and fetal body weights) and biochemical (ALT, AST and AP) evaluations. Sorbents alone were not toxic and aflatoxin alone resulted in significant maternal and developmental toxicity. Animals treated with phyllosilicate (plus aflatoxin) were comparable to controls following evaluations for resorptions, live fetuses and fetal body weights, as well as biochemical parameters. While bentonite plus aflatoxin resulted in significant reduction in fetal body weight, none of the fetuses from hydrated sodium calcium aluminosilicate or bentonite plus aflatoxin-treated groups had any gross, internal soft tissue or major skeletal malformations.
Molasses, sodium bentonite (montmorillonite clay) and zeolite (crushed clinoptilolite rock) were examined as supplement ingredients to improve the safety margin of urea supplementation in a series of seven experiments. These experiments were designed to provide an understanding of the relationship between urea intake and the influence of the above ingredients on rumen pH and total ammonia concentrations. Rumen fistulated Merino ewes of 35-40 kg live weight were administered various amounts of urea with and without supplement mixes. Rumen parameters were measured at 0, 0.5, 1.0, 1.5, 2.5, 5.0 and 24 h after treatment administration. Acetic acid and sucrose were also tested together with molasses for comparative effects on rumen parameters. In the last experiment, blood pH and total plasma ammonia were also determined. Free ammonia values of rumen liquor were calculated for experiments 2 to 7. In four experiments, molasses at 50, 100 and/or 150 g mixed with urea significantly reduced the normal rapid rise in ruminal pH, total and free ammonia values compared with urea (10 g) only treatments. In two experiments, associated presence or absence of clinical toxicity at various quantities of urea (8 to 25 g) with and without active ingredients confirmed the positive effect of molasses in preventing toxicity at : 0.44 g urea/kg liveweight. The addition of molasses reduced the increase in ruminal pH by up to 0.5 pH units and absolute values were consistently below pH 7.0. Sucrose (100 g) and acetic acid (800 ml of 1 M) had the same and greater effect, respectively, compared with molasses (150 g) when added with urea (10 g) on ruminal pH and total and free ammonia changes over five hours post treatment. The partly hydrated urea/bentonite mix (approx 1:1 bentonite:water ratio) was associated with a delay in the increases in ruminal pH and free ammonia concentrations. Bentonite mixes, in either fully hydrated or fully dehydrated states, and zeolite mixes resulted in no significant effects. With reference to previous reports, the results support the positive role of a stable acid pH in the rumen for ensuring safe urea supplementation.
...Ingestion of large quantities of clay substances, such as bentonite, can result in gastrointestinal binding of essential electrolytes and possible obstruction. ...
/Investigators/ gave subplantar injections of 0.05 mL of a 5% solution of Bentonite to male Wistar rats. The rats either received both hind paw injections at an interval of 24 hr or their left paw was injected with Bentonite and their right paw injected with 0.05 mL of a 10% solution of Kaolin. The injection was of Kaolin. Subcutaneous Bentonite granulomas were produced on the left side, both dorsally and ventrally. Simultaneously Kaolin granulomas were produced on the right side analogous to the Bentonite injection. Sodium salicylate and prednisone suppressed the Bentonite edema during the first 24 hr. The presence of mononuclear cells was confirmed.
/Investigators/ administered a single dose of 40 mg of Bentonite suspended in 1 mL of physiological saline containing 40,000 IU of crystalline penicillin intratracheally to male CFY rats. The Bentonite's composition consisted of 73% Montmorillonite, 18% cristobalite, 3% quartz, 3% feldspar, and 3% other minerals. Particle sizes were <2 um. The control group received 1 mL of physiological saline containing 40,000 IU of crystalline penicillin. Animals were killed 12, 24, 48, or 72 hr or 90 days after exposure. Body and lung weight of the rats were measured. The right lung was fixed and sectioned for microscopic examination. The lipids and phospholipids were analyzed in the left lung. The body weights of the rats were moderately decreased and the lung weight increased 72 hr after Bentonite exposure. After 90 days, the lung weight was only slightly greater than that of the control animals. Upon microscopic examination at 12 hr, Bentonite exposure had resulted in a nonspecific inflammation of mostly neutrophils with perivascular edema, alveolitis, and incipient bronchopneumonia. A small number of macrophages and lymphocytes were detected. Dust particles were observed in the leukocytes and macrophages or extracellularly in the alveoli. After the 24th hr, bronchopneumonia was present after coalescence of the inflammatory foci; the pneumonia then became necrotizing and desquamative. Necrotic neutrophilic leukocytes and eosinophil leukocytes were observed. The reticular network collapsed between the 48th and 72nd hr. Exposure after 90 days included dust storage foci filled with large foamy cells with pale cytoplasm. Closely packed cells with dark cytoplasm and nuclei were located at the periphery. After 12 and 24 hr, the amount of lipids and phospholipids in the lungs was not altered. However, between 48 and 72 hr, the lipid and phospholipid content increase but distribution remained the same. After 90 days the value was the same as seen at 72 hr.
Poor aqueous solubility and the unpleasant taste of aripiprazole (APZ) have been recurring problems, owing to its low bioavailability and low patient tolerance, respectively. Herein, we prepared a nanohybrid system that was based on a bentonite clay material, montmorillonite (MMT), which could both mask the taste and enhance the solubility of APZ (i.e., APZ-MMT). To further improve the efficacy of this taste masking and drug solubility, APZ-MMT was also coated with a cationic polymer, polyvinylacetal diethylamino acetate (AEA). In vitro dissolution tests at neutral pH showed that the amount of drug that was released from the AEA-coated APZ-MMT was greatly suppressed (<1%) for the first 3 min, thus suggesting that AEA-coated APZ-MMT has strong potential for the taste masking of APZ. Notably, in simulated gastric juice at pH 1.2, the total percentage of APZ that was released within the first 2 hr increased up to 95% for AEA-coated APZ-MMT. Furthermore, this in vitro release profile was also similar to that of Abilify(c), a commercially available medication. In vivo experiments by using Sprague-Dawley rats were also performed to compare the pharmacokinetics of AEA-coated APZ-MMT and Abilify(c). AEA-coated APZ-MMT exhibited about 20% higher systemic exposure of APZ and its metabolite, dehydro-APZ, compared with Abilify(c). Therefore, a new MMT-based nanovehicle, which is coated with a cationic polymer, can act as a promising delivery system for both taste masking and for enhancing the bioavailability of APZ.
The present study was designed to investigate the effects of montmorillonite (MMT) on dietary Cd-induced oxidative damage in liver and kidney of carp (Carassius auratus). One hundred eighty carp were randomly divided into four groups and fed with a basal diet, a basal diet supplemented with 0.5% MMT, Cd-comtaminated basal diet (120 mg Cd/kg dry weight) and Cd-contaminated basal diet supplemented with 0.5% MMT, respectively. After 60 days, fish were sacrificed to measure malondialdehyde (MDA) content and antioxidative indices in liver and kidney. The results showed that the exposure of carp to dietary Cd caused decreases in glutathione peroxidase activity, catalase activity, superoxide dismutase activity, glutathione content and total antioxidant capacity level, while MMT supplemented in diet compensated Cd-induced decreases in above antioxidant indices to some extent in liver and kidney. As compared with the control group, increases in MDA content were observed in both measured tissues of carp exposed to dietary Cd, while MDA content decreased in carp exposed to Cd-contaminated basal diet supplemented with MMT in comparison with the Cd-contaminated group. It was suggested that MMT, when co-administered with Cd in diet, could alleviate dietary Cd-induced oxidative damage in liver and kidney of carp.

Stability Shelf Life

Suspensions are most stable at a pH above 7.
Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
FDA Thailand Product Information: Dehecta (dioctahedral smectite) oral solution
AIFA: Diosmectal (Montmorillonite) Oral Powder for Suspension

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